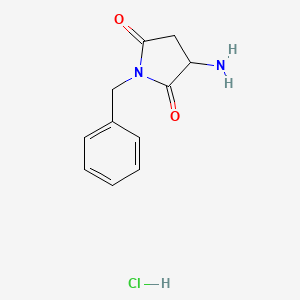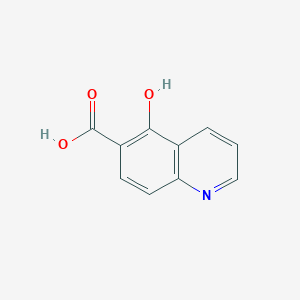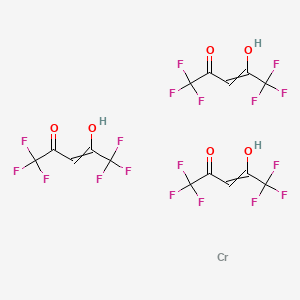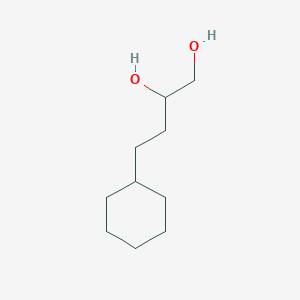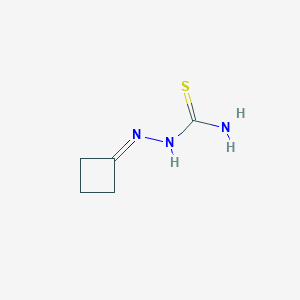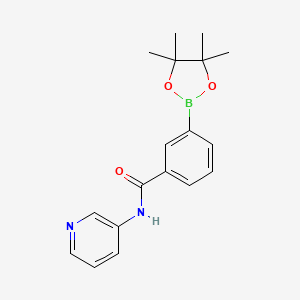![molecular formula C20H32N6O5S B13995503 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid CAS No. 50507-99-8](/img/structure/B13995503.png)
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid is a complex organic compound with a unique structure that includes a triazine ring, a phenoxy group, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenoxy derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . The process involves careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Wissenschaftliche Forschungsanwendungen
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Wirkmechanismus
The mechanism of action of 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The triazine ring and phenoxy group play crucial roles in these interactions, allowing the compound to bind to specific proteins or enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a mercapto group instead of a phenoxy group.
5,6-Diamino-1,3-dimethyluracil: Contains a uracil ring instead of a triazine ring.
Uniqueness
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone is unique due to its combination of a triazine ring, phenoxy group, and piperidine moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
50507-99-8 |
|---|---|
Molekularformel |
C20H32N6O5S |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid |
InChI |
InChI=1S/C18H26N6O2.C2H6O3S/c1-18(2)22-16(19)21-17(20)24(18)13-6-8-14(9-7-13)26-12-15(25)23-10-4-3-5-11-23;1-2-6(3,4)5/h6-9H,3-5,10-12H2,1-2H3,(H4,19,20,21,22);2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
XCPBXNPWRLPHAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)N3CCCCC3)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)
![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)
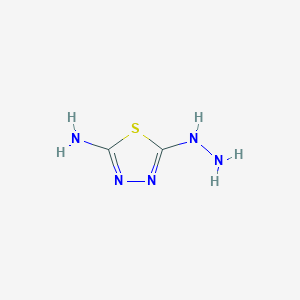
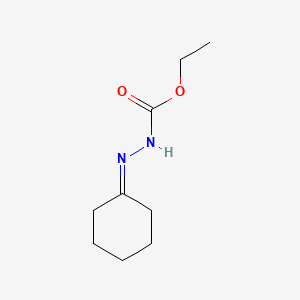
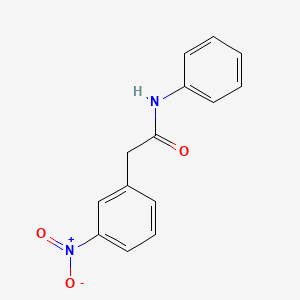
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)
